1-Bromododecane-d25
Overview
Description
1-Bromododecane-d25, also known as Lauryl bromide-d25, is a highly deuterated compound with the molecular formula CD3(CD2)10CD2Br. It is a colorless liquid used primarily as a long-chain alkylating agent in organic synthesis. The compound is characterized by its high isotopic purity, making it valuable in various scientific research applications .
Mechanism of Action
Target of Action
1-Bromododecane-d25 is a deuterium-labeled version of 1-Bromododecane . It is primarily used as a long-chain alkylating agent . Alkylating agents are a type of chemical compound that can introduce an alkyl group into other substances. This property allows this compound to interact with various organic molecules, improving their lipophilicity and hydrophobicity .
Pharmacokinetics
The use of deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs
Biochemical Analysis
Biochemical Properties
1-Bromododecane-d25 plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with enzymes, proteins, and other biomolecules by transferring its alkyl group to these molecules. This interaction can modify the structure and function of the target biomolecules, leading to changes in their activity. For instance, this compound can interact with enzymes involved in lipid metabolism, altering their catalytic activity and affecting the overall metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can disrupt the normal function of cell membranes by integrating into the lipid bilayer, leading to changes in membrane fluidity and permeability. This disruption can affect cell signaling pathways and gene expression, ultimately impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s alkylating properties allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their modification. This modification can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and metabolism. These effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects are often observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes involved in lipid metabolism, leading to the production of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For example, this compound can bind to lipid transport proteins, aiding its distribution within the lipid bilayer of cell membranes. This distribution can influence the compound’s activity and function within the cell .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on lipid metabolism and energy production. The localization of this compound within these organelles can significantly impact its biochemical activity and overall cellular function .
Preparation Methods
1-Bromododecane-d25 can be synthesized through several methods:
Free-Radical Addition: This method involves the free-radical addition of hydrogen bromide to 1-dodecene, resulting in anti-Markovnikov addition and the formation of 1-bromododecane.
Alcohol Bromination: Another common method involves treating dodecanol with hydrobromic acid and sulfuric acid.
Industrial Production: Industrially, this compound is produced by reacting lauryl alcohol with bromine and red phosphorus.
Chemical Reactions Analysis
1-Bromododecane-d25 undergoes several types of chemical reactions:
Substitution Reactions: It primarily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Major Products: The major products formed from these reactions depend on the nucleophile used.
Scientific Research Applications
1-Bromododecane-d25 has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Bromododecane-d25 can be compared with other similar compounds, such as:
1-Bromobutane: A shorter-chain alkylating agent with similar reactivity but different physical properties.
1-Bromohexane: Another alkylating agent with a medium-length carbon chain.
Dodecanol: The alcohol precursor used in the synthesis of 1-bromododecane.
Dodecanoic Acid: A carboxylic acid with a similar carbon chain length but different reactivity.
This compound is unique due to its high isotopic purity and its specific applications in isotopic labeling and organic synthesis .
Properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLNBZIONSLZBU-VVZIYBSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583892 | |
Record name | 1-Bromo(~2~H_25_)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204259-66-5 | |
Record name | 1-Bromo(~2~H_25_)dodecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromododecane-d25 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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